molecular formula C17H18ClN3O3S B11402821 Ethyl 4-({[5-chloro-2-(propylthio)pyrimidin-4-yl]carbonyl}amino)benzoate

Ethyl 4-({[5-chloro-2-(propylthio)pyrimidin-4-yl]carbonyl}amino)benzoate

Cat. No.: B11402821
M. Wt: 379.9 g/mol
InChI Key: JJUWWPCVIHXYBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-({[5-chloro-2-(propylthio)pyrimidin-4-yl]carbonyl}amino)benzoate is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a chloro and propylthio group, and a benzoate ester moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[5-chloro-2-(propylthio)pyrimidin-4-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate starting materials such as 2-chloro-4,6-dimethoxypyrimidine with propylthiol in the presence of a base like sodium hydride.

    Introduction of the Benzoate Ester: The resulting pyrimidine derivative is then reacted with ethyl 4-aminobenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[5-chloro-2-(propylthio)pyrimidin-4-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chloro group on the pyrimidine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, bases like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 4-({[5-chloro-2-(propylthio)pyrimidin-4-yl]carbonyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-({[5-chloro-2-(propylthio)pyrimidin-4-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties.

Comparison with Similar Compounds

Ethyl 4-({[5-chloro-2-(propylthio)pyrimidin-4-yl]carbonyl}amino)benzoate can be compared with other pyrimidine derivatives such as:

    5-Fluorouracil: A well-known anticancer agent that inhibits thymidylate synthase.

    Cytosine Arabinoside: Used in chemotherapy for its ability to inhibit DNA synthesis.

    Thioguanine: An antineoplastic agent that incorporates into DNA and RNA, disrupting their function.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other pyrimidine derivatives.

Properties

Molecular Formula

C17H18ClN3O3S

Molecular Weight

379.9 g/mol

IUPAC Name

ethyl 4-[(5-chloro-2-propylsulfanylpyrimidine-4-carbonyl)amino]benzoate

InChI

InChI=1S/C17H18ClN3O3S/c1-3-9-25-17-19-10-13(18)14(21-17)15(22)20-12-7-5-11(6-8-12)16(23)24-4-2/h5-8,10H,3-4,9H2,1-2H3,(H,20,22)

InChI Key

JJUWWPCVIHXYBH-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)C(=O)OCC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.